Rh2(R-TCPTAD)4
Description
Overview of Dirhodium(II) Complexes in C-H Functionalization
Carbon-hydrogen (C-H) functionalization represents a paradigm shift in organic synthesis, moving away from reliance on pre-existing functional groups to direct molecular assembly. proquest.comnih.gov This strategy allows for the direct conversion of ubiquitous C-H bonds into new chemical bonds, offering a more efficient and atom-economical approach to building complex molecules. proquest.comnih.gov Dirhodium(II) tetracarboxylates have proven to be exceptionally effective catalysts for these transformations, particularly through the generation of transient metal carbene intermediates from diazo compounds. proquest.comnih.gov
These highly electrophilic rhodium carbene species are reactive enough to insert into otherwise inert C-H bonds. nih.gov Early examples using catalysts like dirhodium tetraacetate demonstrated the feasibility of this approach for intermolecular C-H functionalization of alkanes, though these reactions often yielded mixtures of products when different types of C-H bonds were present. nih.gov The major advancement in this field has been the development of chiral dirhodium catalysts, which can overcome the inherent reactivity of a substrate to enforce catalyst-controlled site-selectivity and stereoselectivity. nih.gov This allows for the precise targeting of specific C-H bonds—primary, secondary, or tertiary—within a complex molecule, a challenging yet highly versatile goal in modern synthesis. proquest.comnih.gov
Evolution of Chiral Dirhodium Catalysts: A Focus on Bowl-Shaped Scaffolds
Early breakthroughs included catalysts like Rh₂(S-DOSP)₄, which demonstrated exceptional enantioselectivity attributed to a D2-symmetric arrangement of its prolinate-derived ligands. nih.govmdpi.com Subsequent research focused on creating more sterically demanding catalysts. This led to the development of catalysts derived from N-phthaloyl-protected α-amino acids, such as Rh₂(S-PTTL)₄ and Rh₂(S-PTAD)₄. mdpi.comwisc.edu
A significant leap forward was the creation of "bowl-shaped" catalysts. acs.org These catalysts, often possessing C4 symmetry, are formed when bulky N-phthalimido amino acid ligands arrange themselves in an "all-up" (α,α,α,α) conformation. canberra.edu.aunih.gov This arrangement creates a defined cavity or bowl, with one face of the dirhodium core being significantly more sterically encumbered than the other. wisc.edu The reaction is then directed to occur within this chiral pocket. The introduction of tetrachloro functionality on the phthalimido group, as seen in catalysts like Rh₂(S-TCPTTL)₄, was found to rigidify the structure, reinforcing the chiral crown shape and enhancing selectivity. wisc.edu This evolution from relatively flat structures to well-defined, rigid, bowl-shaped scaffolds has been instrumental in achieving unprecedented levels of catalyst control over site-selectivity and stereoselectivity in C-H functionalization reactions. nih.govwisc.edu
Positioning of Rh₂(R-TCPTAD)₄ within Advanced Catalytic Systems
Rh₂(R-TCPTAD)₄ is a prominent member of the C4-symmetric, bowl-shaped class of dirhodium catalysts. nih.govnih.gov It is derived from N-tetrachlorophthaloyl-(R)-adamantylglycine ligands. wisc.edu Structurally, the four bulky adamantyl groups and four tetrachlorophthalimido groups arrange themselves to create a rigid, chiral "crown" shape. wisc.edunsf.gov X-ray crystallography and computational studies confirm that the catalyst adopts a C4-symmetric structure where all the phthalimido groups reside on the same face of the dirhodium core. wisc.edu This creates a significant steric difference between the two faces of the catalyst, effectively directing the catalytic reaction to occur within the more open face of the bowl. wisc.edu
Within the landscape of advanced dirhodium catalysts, Rh₂(R-TCPTAD)₄ is distinguished by its exceptional ability to catalyze site-selective functionalization of tertiary C-H bonds. nih.govwisc.eduscientificlabs.ie While more sterically encumbered catalysts, such as the Rh₂(TPCP)₄ series, preferentially target the most sterically accessible primary or secondary C-H bonds, Rh₂(R-TCPTAD)₄ is less sterically demanding near the carbene. nih.govwisc.edu This allows it to access tertiary C-H bonds, which are often the most electronically activated but can be sterically shielded. nih.gov The catalyst is sufficiently small to access these sites while its chiral architecture provides high enantioselectivity. nih.gov This unique selectivity makes Rh₂(R-TCPTAD)₄ the optimal catalyst for targeting the most accessible, non-activated tertiary C-H bonds in a range of simple and complex substrates. nih.govwisc.edu
Detailed Research Findings
The effectiveness of Rh₂(S-TCPTAD)₄ has been demonstrated in catalyst optimization studies for the functionalization of tertiary C-H bonds. In a model reaction between an aryldiazoacetate and 2-methylpentane (B89812), Rh₂(S-TCPTAD)₄ provided superior results compared to other established dirhodium catalysts.
| Catalyst | Regioisomeric Ratio (Tertiary:Secondary) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Rh₂(R-DOSP)₄ | 85:15 | 43 |
| Rh₂(S-PTTL)₄ | 74:26 | 34 |
| Rh₂(S-PTAD)₄ | 74:26 | 34 |
| Rh₂(S-TCPTTL)₄ | - | - |
| Rh₂(S-TCPTAD)₄ | 87:13 | 79 |
Data sourced from reference wisc.edu. Note: Data for Rh₂(S-TCPTTL)₄ was mentioned as performing well but specific values were not provided in the primary text of the source.
Further studies comparing Rh₂(R-TCPTAD)₄ with more sterically demanding catalysts in reactions involving substrates with competing primary, secondary, and tertiary C-H bonds highlight its unique selectivity profile.
| Substrate | Catalyst | Site Selectivity (Product Ratio) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| p-Cymene (1° vs 3° C-H) | Rh₂(R-TCPTAD)₄ | 7.6:1 (3° favored) | - | -77 |
| Rh₂(S-TPPTTL)₄ | 10:1 (3° favored) | - | 90 | |
| 4-Ethyltoluene (B166476) (1° vs 2° C-H) | Rh₂(R-TCPTAD)₄ | - (2° favored) | 5.8:1 | 71 |
| Rh₂(S-TPPTTL)₄ | - (2° favored) | 20:1 | 88 |
Data sourced from reference nih.gov.
These results demonstrate that while other advanced catalysts like Rh₂(S-TPPTTL)₄ may offer higher enantioselectivity in some cases, Rh₂(R-TCPTAD)₄ occupies a crucial niche, providing a reliable method for targeting tertiary C-H bonds with good-to-excellent selectivity, a task that remains challenging for both less and more sterically hindered catalysts. nih.govwisc.edu
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C80H64Cl16N4O16Rh2 |
|---|---|
Molecular Weight |
2110.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate;rhodium(2+) |
InChI |
InChI=1S/4C20H17Cl4NO4.2Rh/c4*21-12-10-11(13(22)15(24)14(12)23)18(27)25(17(10)26)16(19(28)29)20-4-7-1-8(5-20)3-9(2-7)6-20;;/h4*7-9,16H,1-6H2,(H,28,29);;/q;;;;2*+2/p-4 |
InChI Key |
JFDVMHNQOYVSDK-UHFFFAOYSA-J |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Synthetic Strategies and Ligand Architecture of Rh2 R Tcptad 4
Ligand Design Principles: Phthalimido Amino Acid Scaffold
The phthalimide (B116566) protecting group itself is also a critical component of the ligand's design. Its electronic and steric properties contribute significantly to the asymmetric induction observed in catalytic reactions. researchgate.net Modifications to the phthalimide group, such as the introduction of tetrachloro substituents as seen in the TCPTAD ligand, have been shown to considerably improve enantioselectivity in certain reactions compared to the parent phthalimide ligands. wisc.eduacs.org This enhancement is attributed to both electronic effects and potential non-covalent interactions within the catalyst structure.
Methodologies for S-TCPTAD Ligand Preparation
The synthesis of the tetrachlorophthalimido-adamantylglycine (TCPTAD) ligand is a multi-step process. smolecule.com The general approach involves the preparation of the S-TCPTAD ligands from the corresponding phthalimido amino acids. smolecule.com A common synthetic route involves the condensation of tetrachlorophthalic anhydride (B1165640) with an appropriate amino acid, in this case, (S)-adamantylglycine. nih.govresearchgate.net This reaction yields the carboxylic acid ligand that will be subsequently coordinated to the dirhodium core. The purity and stereochemical integrity of the ligand are paramount for the performance of the final catalyst. mdpi.com
Dirhodium Complex Formation and Structural Characterization
The formation of the Rh₂(R-TCPTAD)₄ complex involves the coordination of the chiral carboxylate ligands to a dirhodium(II) source.
Coordination Chemistry of Rhodium(II) Salts
The standard method for creating dirhodium tetracarboxylate complexes is through a ligand exchange reaction. nih.govchemeurope.com Typically, dirhodium(II) tetraacetate, Rh₂(OAc)₄, is used as the starting material. nih.govchemeurope.comrsc.org This emerald green powder readily undergoes ligand exchange when heated with the desired carboxylic acid. chemeurope.comrsc.org The acetate (B1210297) groups are replaced by the bulkier TCPTAD ligands to form the final Rh₂(R-TCPTAD)₄ complex. nih.gov The reaction is often carried out in a high-boiling solvent to facilitate the removal of the displaced acetic acid. mdpi.com The resulting complex is then purified using techniques like chromatography or recrystallization. smolecule.com The core structure consists of a pair of rhodium atoms held together by a Rh-Rh bond and bridged by the four carboxylate ligands. wikipedia.orgtandfonline.com Each rhodium atom typically exhibits an octahedral geometry, with coordination sites occupied by the four oxygen atoms from the carboxylate bridges, the other rhodium atom, and an axial ligand. chemeurope.comwikipedia.org
Chiral Bowl-Shaped Structure: C₄ Symmetry and Ligand Orientation
A defining feature of Rh₂(R-TCPTAD)₄ is its well-defined, chiral, bowl-shaped structure. nih.gov This conformation arises from the self-assembly of the four identical chiral TCPTAD ligands around the dirhodium core. nih.gov X-ray crystallography has confirmed that the catalyst adopts a structure where all four phthalimido groups are oriented on the same side of the dirhodium axis, leading to a C₄ symmetric bowl. nih.govwisc.edunsf.gov This specific arrangement creates a chiral pocket around one of the axial coordination sites of the rhodium centers. nsf.gov This "all-up" reactive conformation is believed to be crucial for the catalyst's ability to control the stereochemical outcome of reactions. wisc.edu The C₄ symmetry, while slightly distorted, is a key element that distinguishes it from other dirhodium catalysts that may adopt C₂ or D₂ symmetry. nih.govmdpi.com
Structural Distortions and Their Implications
While often described as having C₄ symmetry, detailed structural analyses, including X-ray crystallography, reveal that the Rh₂(R-TCPTAD)₄ complex exhibits slight distortions from a perfect C₄ symmetric structure. wisc.edunsf.govnih.gov These perturbations can be influenced by factors such as the presence of coordinating solvents or additives. researchgate.netresearchgate.netchemrxiv.org For instance, studies have shown that hydrogen-bonding solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can induce greater flexibility and distortion in the bowl-shaped structure of related catalysts. researchgate.netresearchgate.netchemrxiv.org
In the solid-state structure of Rh₂(R-TCPTAD)₄, the distance between an oxygen atom of one phthalimido group and a chlorine atom of an adjacent group has been measured. wisc.edunsf.gov While these distances are generally too long to be considered formal halogen bonds, these weak interactions may contribute to the rigidification of the catalyst's structure. wisc.edunsf.gov These subtle structural distortions can have significant implications for the catalyst's reactivity and selectivity, and in some cases, can even lead to a switch in enantioselectivity. researchgate.netresearchgate.netchemrxiv.org
Catalytic Transformations Mediated by Rh2 R Tcptad 4
Enantioselective C-H Functionalization
Rh2(R-TCPTAD)4 is particularly renowned for its effectiveness in enantioselective C-H functionalization. It facilitates the insertion of rhodium carbenes, generated from diazo compounds, into C-H bonds, creating new carbon-carbon bonds with a high degree of stereocontrol.
A primary application of this compound is the functionalization of unactivated C(sp3)-H bonds, which are abundant in organic molecules but notoriously difficult to react selectively. researchgate.net The catalyst's design allows it to overcome the challenge of differentiating between numerous, electronically similar C-H bonds within a complex molecule. caltech.edu
This compound exhibits a pronounced selectivity for the most sterically accessible tertiary C-H bonds. caltech.eduresearchgate.net This capability has been demonstrated in the late-stage functionalization of complex natural products, where the catalyst can pinpoint a single tertiary C-H site among many other possibilities. researchgate.net For instance, in the reaction with cholesteryl acetate (B1210297), functionalization occurs exclusively at the most accessible tertiary C-H bond. researchgate.netwisc.edu Similarly, with vitamin E acetate, the catalyst selectively targets the tertiary C-H bond on the chromane (B1220400) ring, ignoring other tertiary sites and activated benzylic C-H bonds. researchgate.netwisc.edu This high level of site-selectivity is a key feature of the catalyst, allowing for precise modifications of intricate molecular architectures. nih.gov The catalyst is sufficiently small to access these tertiary C-H bonds, provided they are located in the periphery of the structure. nih.gov
| Substrate | Catalyst | Reactive Site | Outcome |
|---|---|---|---|
| Cholesteryl Acetate | This compound | Most accessible tertiary C-H bond | Reaction occurs exclusively at the target site. researchgate.netwisc.edu |
| Vitamin E Acetate | This compound | Most accessible tertiary C-H bond | Exclusive functionalization, ignoring other tertiary and activated benzylic sites. researchgate.netwisc.edu |
| Cholesteryl Pelargonate | This compound | Most accessible tertiary C-H bond | Site-selective functionalization is achieved at the targeted tertiary position. researchgate.netwisc.edu |
The regioselectivity of this compound is heavily skewed towards tertiary C-H bonds over primary and secondary ones. nih.gov While tertiary C-H bonds are the most electronically activated, the steric environment of the catalyst plays a crucial role in this preference. nih.gov In competitive experiments, this compound consistently directs functionalization to the tertiary position. For example, in the reaction with 2-methylpentane (B89812) using an aryldiazoacetate, the Rh2(S-TCPTAD)4 catalyst yielded a ratio of 87:13 favoring insertion into the tertiary C-H bond over the secondary C-H bonds. wisc.edu
Further studies on competitive benzylic C-H functionalization highlight this selectivity. In a reaction with p-cymene, which contains both primary and tertiary benzylic C-H bonds, this compound showed a 7.6:1 preference for the tertiary site. nih.gov Similarly, with 4-ethyltoluene (B166476), which has primary and secondary benzylic C-H bonds, the catalyst favored the secondary position. nih.gov This demonstrates a clear reactivity hierarchy of tertiary > secondary > primary C-H bonds for this catalyst system.
| Substrate | C-H Bond Types | Catalyst | Regioisomeric Ratio (tertiary:primary or secondary:primary) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| p-Cymene | 1°, 3° | This compound | 7.6:1 (3°:1°) nih.gov | 86% nih.gov |
| 4-Ethyltoluene | 1°, 2° | This compound | Preferential formation of the 2° functionalized product. nih.gov | 71% nih.gov |
While highly effective for unactivated C-H bonds, this compound also catalyzes the functionalization of electronically activated C-H bonds, such as benzylic and allylic positions. In substrates containing both unactivated and activated C-H bonds, a competition arises. With certain complex substrates like vitamin E acetate, the catalyst has been shown to preferentially react at an unactivated tertiary C-H bond over activated benzylic sites. researchgate.net However, in simpler alkylbenzene derivatives, a strong preference for functionalization at the benzylic site is typically observed. nih.gov The steric accessibility of the target C-H bond remains a critical factor in determining the reaction outcome, often overriding electronic preferences. nih.gov The catalyst's design allows it to navigate the subtle balance between steric and electronic effects to achieve high site selectivity. wisc.edu
The methodology is applicable to a range of substrates, from simple alkanes to complex, multifunctional molecules. researchgate.netnih.gov The success of these transformations is also dependent on the nature of the carbene precursor used.
Aryldiazoacetates are commonly employed as carbene precursors in C-H functionalization reactions catalyzed by this compound. wisc.edunih.gov These "donor/acceptor" carbenes are sufficiently reactive to functionalize C-H bonds while being stable enough to allow for high selectivity. nih.gov The ester group of the aryldiazoacetate can be modified to fine-tune the reactivity and selectivity of the reaction. It has been shown that using trihaloethyl esters, such as trichloroethyl or trifluoroethyl aryldiazoacetates, can lead to improved site-selectivity and higher yields compared to the corresponding methyl esters, particularly in the functionalization of unactivated C-H bonds. wisc.eduacs.orgnih.gov For instance, in the reaction with 2-methylpentane, the trifluoroethyl derivative of the aryldiazoacetate provided the highest site-selectivity when paired with the Rh2(S-TCPTAD)4 catalyst. wisc.edu
Scope of Substrates and Carbene Precursors
Donor/Acceptor Carbene Reactivity
The dirhodium catalyst, Rh₂(R-TCPTAD)₄, demonstrates notable reactivity with donor/acceptor carbenes, which are generated from diazo compounds. These carbenes are characterized by having both an electron-donating group and an electron-accepting group attached to the carbenic carbon. This electronic feature attenuates the reactivity of the carbene, leading to enhanced selectivity in various transformations. nsf.gov Rh₂(R-TCPTAD)₄ catalyzes C–H insertion and cyclopropanation reactions of these carbenes. nih.govnih.govnsf.govresearchgate.net The catalyst's structure, featuring a C₄ symmetric bowl-shaped arrangement derived from adamantylglycine, plays a crucial role in controlling the stereoselectivity of these reactions. nih.gov
In the context of C-H functionalization, Rh₂(R-TCPTAD)₄ has been identified as an optimal catalyst for site-selective reactions at the most sterically accessible tertiary C-H bonds. nih.govwisc.eduresearchgate.netresearchgate.net This selectivity is attributed to the less sterically encumbered nature of the catalyst compared to other dirhodium catalysts that might favor secondary C-H bonds. wisc.eduresearchgate.net For instance, in the reaction with 2-methylpentane, Rh₂(S-TCPTAD)₄, the enantiomer of the catalyst , demonstrated exceptional site-selectivity for the tertiary C-H bond. wisc.edu
The reactivity of the donor/acceptor carbene is also influenced by the nature of the carbene precursor. The use of a trifluoroethyl derivative as the carbene precursor, in conjunction with Rh₂(S-TCPTAD)₄, has been shown to provide high tertiary site-selectivity, enantioselectivity, and yield. wisc.edu
Organosilane C-H Functionalization
While specific studies focusing solely on Rh₂(R-TCPTAD)₄ for organosilane C-H functionalization are not extensively detailed in the provided context, the broader class of chiral dirhodium catalysts, to which Rh₂(R-TCPTAD)₄ belongs, is effective in these transformations. For example, the related catalyst Rh₂(S-TPPTTL)₄ has been successfully employed for the regioselective and enantioselective intermolecular sp³ C–H functionalization of silicon-substituted alkanes with aryldiazoacetates. nih.govlookchem.com These reactions lead to the formation of a variety of stereodefined substituted silacycloalkanes with high enantioselectivity and diastereoselectivity. nih.govlookchem.com The principle of catalyst control over site selectivity in C-H functionalization, as demonstrated by Rh₂(S-TCPTAD)₄ in other contexts (favoring tertiary C-H bonds), is a key concept in this area. lookchem.com The choice of catalyst is crucial for directing the C-H insertion to a specific site in the presence of multiple potentially reactive C-H bonds. nih.govlookchem.com
Heterocyclic Substrate Functionalization (e.g., Piperidines)
Rh₂(R-TCPTAD)₄ has proven to be an effective catalyst for the site-selective and stereoselective functionalization of heterocyclic substrates, particularly piperidines. nih.govnih.govnsf.govresearchgate.net Specifically, it has been utilized in rhodium-catalyzed C–H insertion reactions of donor/acceptor carbenes for the synthesis of positional analogues of methylphenidate. nih.govnih.govnsf.govresearchgate.net
The site selectivity of the C-H functionalization on the piperidine (B6355638) ring is controlled by both the catalyst and the nature of the amine protecting group. nih.govnih.govnsf.govresearchgate.net When N-Boc-piperidine is used as the substrate, Rh₂(R-TCPTAD)₄ directs the C-H functionalization to the C2 position, generating 2-substituted analogues. nih.govnih.govnsf.gov This catalyst-controlled C2 functionalization of N-Boc-piperidine has been shown to proceed with good yield and stereoselectivity. For example, the reaction to form one particular 2-substituted piperidine derivative resulted in an 83% yield with a diastereomeric ratio of 11:1 and an enantiomeric excess of 93%. nih.govnsf.gov However, the stereoselectivity can be variable, with lower levels observed for electron-deficient aryldiazoacetates. nih.govnsf.gov
The following table summarizes the substrate scope for the C2 functionalization of N-Boc-piperidine catalyzed by Rh₂(R-TCPTAD)₄. nsf.gov
| Entry | Diazo Compound | Product | Yield (%) | d.r. | ee (%) |
| 1 | Methyl 2-diazo-2-phenylacetate | 5a | 83 | 11:1 | 93 |
| 2 | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | 5b | 61 | 11:1 | 92 |
| 3 | Methyl 2-diazo-2-(4-bromophenyl)acetate | 5c | 66 | 10:1 | 91 |
| 4 | Methyl 2-diazo-2-(4-(trifluoromethyl)phenyl)acetate | 5d | 55 | 2.5:1 | 48 |
| 5 | Methyl 2-diazo-2-(4-nitrophenyl)acetate | 5e | 52 | 1:1.3 | 12 |
Asymmetric Cyclopropanation Reactions
Intermolecular Cyclopropanation of Alkenes (e.g., Styrenes)
Rh₂(R-TCPTAD)₄ and its enantiomer are effective catalysts for the asymmetric intermolecular cyclopropanation of alkenes. rsc.orgnih.gov This reaction is a powerful method for the synthesis of cyclopropanes, which are important structural motifs in many natural products and bioactive compounds. nih.gov The catalyst has been successfully applied to the cyclopropanation of electron-deficient alkenes using substituted aryldiazoacetates and vinyldiazoacetates, achieving high levels of stereoselectivity. rsc.orgnih.gov
In the cyclopropanation of electron-deficient olefins, Rh₂(S-TCPTAD)₄ was identified as the optimal catalyst, providing the cyclopropane (B1198618) product in good yield, as a single diastereomer, and with high enantiomeric excess (up to 98% ee). rsc.orgnih.gov For instance, the reaction of an acrylate (B77674) with a diazoacetate in the presence of Rh₂(S-TCPTAD)₄ in refluxing pentane (B18724) yielded the corresponding cyclopropane in 71% yield and 84% ee. nih.gov
While detailed kinetic studies on the cyclopropanation of styrenes have been conducted with a range of dirhodium catalysts, the specific performance of Rh₂(R-TCPTAD)₄ under extremely low catalyst loadings has been compared to other catalysts. nsf.gov These studies are crucial for developing highly efficient and economical synthetic processes. nsf.gov
Factors Influencing Cyclopropane Stereocontrol
The stereocontrol in Rh₂(R-TCPTAD)₄-catalyzed cyclopropanation reactions is influenced by several factors, primarily the structure of the catalyst and the electronic properties of the substrates. The adamantylglycine-derived ligand of the catalyst creates a chiral environment around the active rhodium center, which dictates the facial selectivity of the carbene transfer to the alkene. rsc.orgnih.gov
The electronic nature of the alkene plays a significant role. The successful cyclopropanation of electron-deficient alkenes, which is typically challenging due to the electrophilic nature of the rhodium-bound carbene, is a notable achievement with the Rh₂(S-TCPTAD)₄ catalyst. nih.gov Computational studies suggest that the reaction is facilitated by a weak interaction between the carbenoid and the substrate's carbonyl group. rsc.orgnih.gov
The solvent can also have a dramatic effect on the enantioselectivity of dirhodium tetracarboxylate-catalyzed cyclopropanations. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to cause a switch in the enantioselectivity of reactions catalyzed by Rh₂(S-TCPTAD)₄. chemrxiv.org This is attributed to the flexibility of the "bowl-shaped" catalyst in the hydrogen-bonding medium, leading to distortions that alter the chiral induction. chemrxiv.org
Asymmetric C-H Amination Reactions
The dirhodium tetracarboxylate catalyst Rh₂(S-TCPTAD)₄, derived from adamantylglycine, is an effective chiral catalyst for both intermolecular and intramolecular asymmetric C-H amination reactions. acs.org This class of reactions provides a direct and efficient route for the formation of C-N bonds by inserting a nitrene into a C-H bond. nih.govnih.gov
While the broader class of dirhodium(II) tetracarboxylate complexes are well-established as versatile catalysts for oxidative C-H amination, the specific efficacy of Rh₂(R-TCPTAD)₄ underscores the importance of the ligand structure in achieving high enantioselectivity. acs.orgresearchgate.net In intramolecular C-H amination of sulfamate (B1201201) esters, for example, other chiral dirhodium tetracarboxamidate complexes have demonstrated high enantiomeric excesses, highlighting the potential of this catalyst class for stereoselective C-N bond formation. researchgate.net The reaction mechanism is believed to involve the formation of a rhodium nitrenoid intermediate, which then undergoes the C-H insertion step. organic-chemistry.org The development of catalysts like Rh₂(S-TCPTAD)₄ that can effectively control the stereochemistry of this insertion is a significant advancement in synthetic methodology. acs.org
Intermolecular C-H Amination
The dirhodium catalyst Rh₂(S-TCPTAD)₄, the enantiomer of the subject compound, has proven to be a highly effective chiral catalyst for intermolecular C-H amination reactions. This transformation allows for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, a crucial step in the synthesis of nitrogen-containing compounds. In a notable example, the amination of indan (B1671822) was carried out using 4-nitrobenzenesulfonamide (B188996) (NsNH₂) as the nitrogen source in the presence of phenyliodine diacetate (PhI(OAc)₂) as the oxidant. The reaction, catalyzed by Rh₂(S-TCPTAD)₄, proceeded in high yield and with excellent enantioselectivity. researchgate.net It is expected that using the (R)-catalyst, Rh₂(R-TCPTAD)₄, would result in the formation of the opposite enantiomer of the product.
| Substrate | N-Source | Catalyst | Yield | ee (%) |
| Indan | NsNH₂ | Rh₂(S-TCPTAD)₄ | 95% | 94% |
Intramolecular C-H Amination
While Rh₂(R-TCPTAD)₄ and its enantiomer are reported to be effective catalysts for intramolecular C-H aminations, detailed studies and specific examples are less prevalent in the scientific literature compared to other dirhodium catalysts like Rh₂(esp)₂. researchgate.net The catalyst's utility in promoting intramolecular C-N bond formation is, however, clearly demonstrated in more complex, tandem processes such as the aza-spiroannulation reactions discussed in the subsequent section. These transformations inherently rely on a highly controlled intramolecular C-H amination event to construct the spirocyclic core.
Aza-Spiroannulation Reactions
A significant application of Rh₂(R-TCPTAD)₄ is in the enantioselective intramolecular aza-spiroannulation onto benzofurans. researchgate.net This oxidative reaction constructs complex spirocyclic systems, which are valuable scaffolds in medicinal chemistry. The reaction involves the cyclization of a carbamoylmethyl-substituted benzofuran, proceeding through a rhodium nitrenoid intermediate that undergoes a highly selective intramolecular C-H insertion. The use of the S-enantiomer of the catalyst, Rh₂(S-TCPTAD)₄, was shown to produce the corresponding spiro-oxazolidinone with high yield and enantiomeric excess. researchgate.net
The optimized conditions for this transformation involved 3 mol % of the Rh₂(S-TCPTAD)₄ catalyst, with phenyliodonium (B1259483) oxide (PhIO) as the oxidant and methanol (B129727) (MeOH) as an additive in trifluorotoluene (PhCF₃) at 0°C. researchgate.net This process highlights the catalyst's ability to orchestrate a complex intramolecular event with a high degree of stereocontrol. researchgate.net
| Substrate | Catalyst | Product | Yield | ee (%) |
| 3-(Carbamoylmethyl)benzofuran | Rh₂(S-TCPTAD)₄ | (2R,3S)-2-methoxy-2H-spiro[benzofuran-3,4'-oxazolidin]-2'-one | 69% | 86% |
Other Emerging Catalytic Applications (e.g., Carborane B-H Insertion)
An emerging and significant area where dirhodium catalysts are making an impact is the functionalization of carboranes. wisc.edunih.gov Carboranes are icosahedral boron-carbon molecular clusters with wide applications in materials and medicinal chemistry. wisc.edunih.gov The site- and enantioselective functionalization of their cage B-H bonds is a considerable synthetic challenge. wisc.edu
Asymmetric Rh(II)-catalyzed insertion of carbenes into the B-H bonds of o-carboranes has been developed to generate carboranes with a carbon-stereocenter adjacent to a cage boron atom. wisc.edunih.gov While catalysts like Rh₂(S-TCPTTL)₄ have shown high selectivity, computational and comparative studies have also involved Rh₂(S-TCPTAD)₄. wisc.edunih.gov These studies, which include density functional theory, analyze the transition structures of the B-H insertion process. They reveal that the selectivity is governed by a complex combination of interactions between the carborane substrate and the phthalimide (B116566) ligands of the catalyst. wisc.edu The less sterically encumbered nature of Rh₂(S-TCPTAD)₄ compared to other catalysts influences its reactivity and selectivity in C-H functionalization, and similar principles apply to B-H insertion reactions. This application represents a frontier in catalysis, enabling the synthesis of novel chiral carborane derivatives. wisc.edu
Mechanistic Investigations of Rh2 R Tcptad 4 Catalyzed Reactions
Formation and Reactivity of Dirhodium Carbene Intermediates
The catalytic cycle of Rh₂(R-TCPTAD)₄-catalyzed reactions commences with the reaction of the dirhodium catalyst with a diazo compound. wiley-vch.de This interaction leads to the extrusion of a nitrogen molecule (N₂) and the formation of a highly reactive dirhodium carbene intermediate. wiley-vch.dedicp.ac.cn This electrophilic carbene species is the key intermediate responsible for the subsequent bond-forming events. wiley-vch.decaltech.edu
The reactivity of the dirhodium carbene is significantly influenced by the electronic nature of the substituents on the diazo precursor. dicp.ac.cn Diazo compounds are broadly classified based on the electronic properties of their substituents, which in turn dictates the reactivity of the resulting metal carbene. dicp.ac.cn The "donor/acceptor" carbenes, which possess both an electron-donating group (like an aryl or vinyl group) and an electron-accepting group (such as an ester), are particularly effective for intermolecular C-H insertion reactions. dicp.ac.cnnih.gov This is because the donor group helps to stabilize the electrophilic carbene, making it more selective and less prone to undesirable side reactions compared to more reactive "acceptor" or "acceptor/acceptor" carbenes. wiley-vch.denih.gov
Computational studies have provided significant insights into the structure of the Rh₂(S-TCPTAD)₄-carbene intermediate. researchgate.net These studies reveal that the carbene preferentially binds to the more open face of the catalyst, which is defined by the tetrachlorophthalimido groups. researchgate.netnsf.gov Furthermore, a π-π stacking interaction between the aryl ring of the carbene and one of the tetrachlorophthalimido groups of the ligand leads to a more stable carbene isomer. researchgate.net This preferred orientation of the carbene intermediate plays a crucial role in determining the stereochemical outcome of the reaction. researchgate.netresearchgate.net
The reactivity of the Rh₂(R-TCPTAD)₄-carbene intermediate extends to various transformations, including C-H functionalization, cyclopropanation, and C-H amination. dicp.ac.cnnih.govacs.org In C-H functionalization reactions, the carbene inserts into a C-H bond of a substrate to form a new C-C bond. dicp.ac.cn This catalyst has shown remarkable selectivity for tertiary C-H bonds, even in complex molecules with multiple potential reaction sites. nih.govresearchgate.netwisc.edu
Concerted vs. Stepwise Processes in C-H Insertion
The mechanism of the C-H insertion step itself has been a subject of considerable investigation. The prevailing view is that the reaction proceeds through a concerted, albeit asynchronous, three-centered transition state. wiley-vch.de In this model, the empty p-orbital of the electrophilic rhodium carbene interacts with the σ-orbital of the C-H bond. wiley-vch.de This leads to a transition state with significant hydride transfer character, followed by rapid carbon-carbon bond formation. wiley-vch.de
While a purely stepwise mechanism involving a discrete cationic intermediate is generally considered less likely for these donor/acceptor carbenes, the degree of asynchronicity in the concerted pathway can vary. This means that the extent of C-H bond breaking and C-C bond formation in the transition state may not be equal.
Computational studies have been instrumental in elucidating the nature of this transition state. For related rhodium-catalyzed C-H insertion reactions, density functional theory (DFT) calculations have supported the asynchronous concerted mechanism. wiley-vch.de The exact nature of the transition state, whether it is more "hydride-transfer-like" or "C-C bond-formation-like," can be influenced by the specific substrate and catalyst system.
It is important to note that for other metal-catalyzed carbene reactions, both concerted and stepwise pathways have been identified, often depending on the metal and the type of carbene precursor used. researchgate.net However, for the Rh₂(R-TCPTAD)₄-catalyzed C-H insertion of donor/acceptor carbenes, the evidence strongly points towards a concerted mechanism.
Role of Ligand Sterics and Electronics in Carbene Stability and Reactivity
The unique structure of the Rh₂(R-TCPTAD)₄ catalyst, with its bulky adamantyl and tetrachlorophthalimido groups, plays a pivotal role in controlling the stability and reactivity of the dirhodium carbene intermediate. nsf.govwisc.edu The ligand framework creates a well-defined chiral pocket around the active rhodium center, which dictates the trajectory of the incoming substrate and influences the stereochemical outcome of the reaction.
Steric Effects:
The steric bulk of the adamantyl groups on one face of the catalyst and the phthalimido groups on the other creates a significant difference in the steric environment around the two rhodium atoms. nsf.gov X-ray crystallography and computational studies have shown that the face with the phthalimido groups is more open, with a wider gap for the approach of the diazo compound. researchgate.netnsf.gov This steric differentiation ensures that the carbene preferentially forms on this more accessible face. researchgate.net
The bulky nature of the catalyst also dictates its site-selectivity. Rh₂(R-TCPTAD)₄ is particularly effective at targeting the most sterically accessible tertiary C-H bonds. nih.govwisc.edu This is in contrast to even bulkier catalysts, which may favor less hindered secondary or primary C-H bonds. wisc.edu This ability to tune site-selectivity based on the steric profile of the catalyst is a powerful tool in synthetic chemistry. wisc.educaltech.edu
Electronic Effects:
The electronic properties of the tetrachlorophthalimido groups also contribute significantly to the catalyst's performance. The electron-withdrawing chlorine atoms on the phthalimido rings are believed to rigidify the catalyst's structure, creating a more defined chiral "crown" shape. wisc.edu This pre-organized structure enhances the enantioselectivity of the catalyst by providing a more ordered environment for the C-H insertion event. wisc.edu
Furthermore, the electronic nature of the ligands influences the electrophilicity of the rhodium carbene. The electron-withdrawing character of the carboxylate ligands makes the rhodium centers more electron-deficient, which in turn increases the electrophilicity of the carbene intermediate. wiley-vch.de This enhanced electrophilicity is crucial for promoting the C-H insertion reaction.
The interplay of these steric and electronic factors is what makes Rh₂(R-TCPTAD)₄ a highly effective and selective catalyst. The data below illustrates the impact of different catalysts on the site-selectivity of C-H functionalization reactions.
| Catalyst | Substrate | Product Ratio (Tertiary:Secondary) | Enantiomeric Excess (ee) | Reference |
| Rh₂(R-DOSP)₄ | 2-Methylpentane (B89812) | 85:15 | 43% | wisc.edu |
| Rh₂(S-PTAD)₄ | 2-Methylpentane | 74:26 | 34% | wisc.edu |
| Rh₂(S-TCPTAD)₄ | 2-Methylpentane | 87:13 | 79% | wisc.edu |
| Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ | 2-Methylpentane | 35:65 | - | wisc.edu |
Rate-Determining Steps in Catalytic Cycles
Identifying the rate-determining step in the catalytic cycle of Rh₂(R-TCPTAD)₄ is essential for optimizing reaction conditions and improving catalyst turnover numbers. Kinetic studies have provided valuable insights into this aspect of the reaction mechanism.
For C-H functionalization reactions of unactivated C-H bonds using donor/acceptor carbenes, detailed kinetic analyses have revealed that the C-H functionalization step is rate-determining . nih.gov This finding suggests that the formation of the rhodium carbene intermediate from the diazo compound is a relatively fast process compared to the subsequent C-H insertion.
In contrast, for other types of carbene precursors, the rate-determining step can be different. For instance, with acceptor-substituted diazo compounds, computational studies have suggested that the nitrogen extrusion step (formation of the carbene) can be the rate-limiting step for insertion into secondary C-H bonds. wiley-vch.de
The nature of the rate-determining step has important implications for reaction optimization. Since the C-H insertion is the slow step, strategies to accelerate this step can lead to more efficient reactions. One successful approach has been to use the hydrocarbon substrate as the solvent, thereby increasing its concentration and favoring the C-H functionalization event. nih.gov
The following table summarizes the effect of different catalysts on the reaction rate for the C-H functionalization of cyclohexane (B81311).
| Catalyst | Conversion after 30 min | Reference |
| Rh₂(R-p-Br-TPCP)₄ | ~20% | nih.gov |
| Rh₂(R-p-Ph-TPCP)₄ | ~20% | nih.gov |
| Rh₂(R-DOSP)₄ | ~40% (reaction stopped after 10 min) | nih.gov |
| Rh₂(R-PTAD)₄ | ~40% | nih.gov |
| Rh₂(S-2-Cl-5-Br-TPCP)₄ | Complete conversion in 20 min | nih.gov |
| Rh₂(R-TCPTAD)₄ | Complete conversion in 20 min | nih.gov |
| Rh₂(R-TPPTTL)₄ | Complete conversion in 20 min | nih.gov |
These kinetic profiles clearly show that C₄ symmetric catalysts like Rh₂(R-TCPTAD)₄ are significantly more active than other catalyst types under these conditions. nih.gov
Influence of Solvent and Additives on Reaction Pathways
The reaction environment, including the choice of solvent and the presence of additives, can have a profound impact on the efficiency and selectivity of Rh₂(R-TCPTAD)₄-catalyzed reactions.
Solvent Effects:
The solvent can influence the reaction in several ways. It can affect the solubility of the reactants and the catalyst, and it can also interact with the catalyst or the reactive intermediates, thereby altering their reactivity.
For many Rh₂(R-TCPTAD)₄-catalyzed reactions, dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent. nih.govnsf.gov However, in some cases, other solvents have been found to be beneficial. For instance, in the context of achieving high catalyst turnover numbers for C-H functionalization, using the hydrocarbon substrate itself as the solvent proved to be a key optimization. nih.gov In cyclopropanation reactions, dimethyl carbonate has been identified as an environmentally benign and effective solvent. nsf.gov
The polarity and coordinating ability of the solvent can be particularly important. For some rhodium-catalyzed cyclopropanations, weakly coordinating ester-based solvents have been shown to stabilize the carbene intermediate, leading to improved performance. nsf.gov
Additive Effects:
Additives can play a variety of roles in the catalytic cycle, from enhancing catalyst stability to modulating selectivity. In the pursuit of high turnover numbers for C-H functionalization, the use of N,N'-dicyclohexylcarbodiimide (DCC) as an additive was found to be beneficial. nih.gov The DCC is believed to coordinate to the catalyst, enhancing its robustness and preventing catalyst deactivation, especially at very low catalyst loadings. nih.gov
Another additive that has been shown to influence rhodium carbene chemistry is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.net While the specific effects on Rh₂(R-TCPTAD)₄ are part of a broader study, HFIP is known to modulate the reactivity and selectivity of rhodium carbenes, in some cases even leading to a switch in enantioselectivity. researchgate.net These effects are attributed to the ability of HFIP to interact with the rhodium carbene intermediate. researchgate.net
The choice of the ester group on the diazo compound can also be considered an "additive" effect in a broader sense. The use of trihaloethyl esters, for example, often leads to cleaner reaction profiles and higher yields in challenging C-H functionalization reactions. caltech.edu This is likely due to the suppression of side reactions and a slight increase in the electrophilicity of the carbene. caltech.edu
Stereochemical and Regiochemical Control Strategies
Origin of Enantioselectivity: Catalyst-Controlled Asymmetric Induction
The ability of Rh2(R-TCPTAD)4 to induce enantioselectivity stems directly from its chiral structure, which dictates how substrates approach the reactive rhodium-carbene center. This catalyst-controlled asymmetric induction is a cornerstone of its synthetic utility.
Role of Chiral Catalyst Structure in Stereochemical Outcome
This compound possesses a C4-symmetric bowl-shaped structure derived from adamantyl alanine. nih.gov While it is considered less sterically demanding than some other dirhodium catalysts, its defined chiral environment is crucial for differentiating between enantiotopic faces of an approaching substrate or prochiral C-H bonds. nih.govnih.gov The tetrachlorophthalimido groups contribute to a rigidified, chiral crown-like shape, with the phthalimido groups positioned on the same face of the catalyst. nsf.govwisc.edu This arrangement creates a chiral pocket that influences the trajectory of the substrate, leading to the preferential formation of one enantiomer over the other. nih.gov Although considered to have a pseudo-C4 symmetric structure, this defined architecture is key to its ability to impart high levels of asymmetric induction. nih.gov
Substrate Orientation within the Catalyst Cavity
The enantiochemical outcome of a reaction catalyzed by this compound is determined by the specific orientation the substrate must adopt to react with the rhodium-bound carbene. The chiral ligands create a spatially defined cavity, and the substrate orients itself to minimize steric interactions. This controlled orientation ensures that the carbene transfer occurs to a specific face of the substrate, thereby dictating the absolute stereochemistry of the newly formed stereocenter. wisc.edu For instance, in C-H functionalization reactions, the substrate approaches the rhodium-carbene intermediate in a way that the targeted C-H bond is aligned for insertion, and the chiral environment of the catalyst favors one of the two possible enantiomeric transition states. wisc.eduresearchgate.net
Impact of Ligand Modifications on Enantiomeric Excess
Modifications to the ligand structure of dirhodium catalysts can have a profound impact on the enantiomeric excess (ee) of the product. While this compound itself is an effective catalyst, related structures demonstrate the sensitivity of enantioselectivity to ligand changes. For example, the presence of tetrachloro functionality in the phthalimido groups, as seen in this compound, is known to rigidify the catalyst's structure, which can lead to improved enantioselectivity compared to non-chlorinated analogs like Rh2(S-PTAD)4. nsf.govwisc.edu In some reactions, this compound has shown high enantioselectivity, reaching up to 93% ee. acs.org However, in other systems, further modifications, such as the introduction of different aryl groups or the use of related catalysts like Rh2(R-TPPTTL)4, can lead to even higher enantiomeric excesses. acs.orgnsf.gov This highlights that while this compound is highly effective, the optimal catalyst can be substrate-dependent, and fine-tuning of the ligand structure is a key strategy for maximizing enantioselectivity.
Diastereoselectivity in Product Formation
In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, this compound can exert significant control over the diastereomeric outcome.
Control of Diastereomeric Ratios
The chiral environment of this compound is instrumental in controlling diastereomeric ratios (d.r.). The catalyst can differentiate between diastereotopic C-H bonds or faces of a substrate, leading to the preferential formation of one diastereomer. For example, in the C-H functionalization of cholesteryl acetate (B1210297), the reaction is highly selective for one of the six tertiary C-H bonds, and the use of this compound versus its enantiomer, Rh2(S-TCPTAD)4, leads to the formation of opposite diastereomers with a diastereomeric ratio of 11:1. nsf.govwisc.edu This demonstrates that the stereochemistry of the product is under catalyst control. nsf.gov In some cases, the diastereoselectivity can be further improved by adjusting reaction conditions, such as temperature. For instance, lowering the reaction temperature has been shown to increase the diastereomeric ratio from 11:1 to >20:1 in certain reactions. nsf.govwisc.edu However, the catalyst's effectiveness can be substrate-dependent, as seen in the C-H functionalization of 4-ethyltoluene (B166476) where this compound provided only moderate diastereoselectivity (5.8:1 d.r.). nih.gov
Confirmation of Absolute and Relative Stereochemistry
The absolute and relative stereochemistry of the products formed in reactions catalyzed by this compound are typically determined using standard analytical techniques. X-ray crystallography is a definitive method for determining the absolute configuration of crystalline products. wisc.edu For non-crystalline materials, nuclear magnetic resonance (NMR) techniques, such as 1H nOe (nuclear Overhauser effect) analysis, can be used to establish the relative stereochemistry of the products. nih.gov The absolute configuration of new stereocenters is often tentatively assigned by analogy, assuming a consistent mechanism of stereoinduction from the catalyst across a range of similar substrates. wisc.eduresearchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is routinely used to determine the enantiomeric excess of the products. wisc.edu
Site-Selectivity and Regioselectivity Mechanisms
The dirhodium catalyst, Rh₂(R-TCPTAD)₄, represents a significant advancement in the field of C-H functionalization, offering remarkable control over site-selectivity. This catalyst has been specifically engineered to direct reactions to particular C-H bonds within a complex molecule, enabling the synthesis of intricate organic structures with high precision. researchgate.netresearchgate.net The mechanism of control is a sophisticated interplay of electronic predispositions and steric constraints imposed by the catalyst's unique architecture.
A defining characteristic of Rh₂(R-TCPTAD)₄ is its pronounced preference for functionalizing unactivated tertiary (3°) C-H bonds over the more abundant primary (1°) and secondary (2°) C-H bonds. nih.govnih.gov While tertiary sites are often electronically favored for such reactions, many catalysts struggle to access them due to steric hindrance. Rh₂(R-TCPTAD)₄ was developed as an optimal solution for targeting the most sterically accessible tertiary C-H bond. nih.govnih.gov
Research has utilized various substrates to demonstrate this selectivity. For instance, in competitive reactions, Rh₂(R-TCPTAD)₄ consistently shows a preference for the 3° position. A study using p-cymene, which contains both primary and tertiary benzylic C-H bonds, showed that Rh₂(R-TCPTAD)₄ preferentially reacted at the tertiary C-H bond. nih.gov Similarly, when tested on 4-ethyltoluene, which has primary and secondary benzylic C-H bonds, Rh₂(R-TCPTAD)₄ favored the functionalization of the secondary C-H bond over the primary one. nih.gov
This selectivity stands in contrast to other dirhodium catalysts. For example, the bulkier catalyst Rh₂[S-tris(p-tBuC₆H₄)TPCP]₄ preferentially targets the most accessible primary C-H bond, while Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ is designed for site-selective reactions at secondary C-H bonds. researchgate.netnih.govwisc.edu This catalyst-controlled site-selectivity allows chemists to functionalize different positions within the same substrate simply by choosing the appropriate catalyst. researchgate.net
Table 1: Catalyst Comparison in Site-Selective C-H Functionalization of p-Cymene
| Catalyst | Target C-H Bond | Site Selectivity (3°:1°) | Reference |
| Rh₂(R-TCPTAD)₄ | Tertiary (3°) | 7.6:1 | nih.gov |
| Rh₂(S-TPPTTL)₄ | Tertiary (3°) | 10:1 | nih.gov |
| Tetraaryl-substituted catalysts | Tertiary (3°) | >20:1 | nih.gov |
The site preference of Rh₂(R-TCPTAD)₄ is governed by a balance of steric and electronic factors. Electronically, tertiary C-H bonds are more activated and thus inherently more reactive toward carbene insertion than secondary or primary C-H bonds. nih.govnih.gov However, this electronic preference can only be exploited if the catalyst's active site can physically access the target C-H bond.
The structure of Rh₂(R-TCPTAD)₄ is key to its function. Derived from N-(tetrachlorophthaloyl)-adamantylalanine, it adopts a C₄-symmetric, bowl-shaped structure. nih.gov This catalyst is considered less sterically demanding near the rhodium-bound carbene compared to catalysts designed for primary or secondary C-H functionalization. nih.govwisc.edu Its architecture is sufficiently open to allow substrates to approach in a way that presents the most accessible tertiary C-H bond to the reactive rhodium carbene intermediate. nih.gov
In contrast, catalysts like Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ are intentionally designed with greater steric bulk. nih.gov This bulkiness physically obstructs access to more hindered tertiary or even secondary sites, thereby forcing the reaction to occur at less sterically encumbered positions, such as the most accessible methylene (B1212753) (CH₂) groups. nih.govwisc.edu Therefore, while electronics favor the tertiary position, Rh₂(R-TCPTAD)₄ possesses the complementary steric properties to enable this preference to be realized. nih.gov The choice of the carbene precursor, such as using trihaloethyl aryldiazoacetates, can further enhance site-selectivity by suppressing side reactions and increasing the carbene's electrophilicity. wisc.educaltech.edu
The precise control over site-selectivity arises from the specific interactions between the substrate and the catalyst's three-dimensional structure. The bowl-shaped cavity of Rh₂(R-TCPTAD)₄ plays a crucial role in orienting the substrate during the C-H insertion step. nih.gov The selectivity is thought to be controlled by how effectively a substrate can fit into this catalytic pocket to react with the rhodium-bound carbene. nih.gov
This catalyst-controlled approach has been successfully applied to the late-stage functionalization of complex molecules, where multiple potential reaction sites exist. For example, in the functionalization of cholesteryl acetate, the reaction occurs exclusively at the most sterically accessible tertiary C-H bond on the steroid's side chain, leaving numerous other tertiary, secondary, and activated allylic C-H bonds untouched. researchgate.net Similarly, with vitamin E acetate, which has 52 C-H bonds including several tertiary and activated benzylic sites, the reaction is selective for the most accessible tertiary C-H bond. researchgate.netnsf.gov
The stereochemistry of the newly formed center is also under catalyst control. Using Rh₂(R-TCPTAD)₄ or its enantiomer, Rh₂(S-TCPTAD)₄, can lead to the formation of opposite diastereomers with high diastereomeric ratios, demonstrating that the catalyst dictates the trajectory of the substrate's approach. nsf.gov Computational studies have helped to rationalize these observations, suggesting that substrates preferentially attack a specific face of the rhodium-bound carbene, an orientation enforced by the chiral ligands of the catalyst. researchgate.netresearchgate.net
Table 2: Site-Selective Functionalization of Complex Substrates using Rh₂(R-TCPTAD)₄
| Substrate | Target Site | Other Potential Sites | Result | Reference |
| Cholesteryl Acetate (using S-enantiomer) | Most accessible 3° C-H | Other 3°, activated allylic 2°/3° C-H bonds | Exclusive functionalization at the target site | researchgate.net |
| Vitamin E Acetate | Most accessible 3° C-H | Other 3°, activated benzylic C-H bonds | Selective functionalization at the target site | researchgate.netnsf.gov |
| Stigmasteryl Acetate | Most accessible 3° C-H | Other 3°, activated allylic, 1° C-H bonds | Selective functionalization at the target tertiary C-H bond | researchgate.net |
Computational and Theoretical Studies on Rh2 R Tcptad 4
Density Functional Theory (DFT) Calculations for Structural Analysis
Density Functional Theory (DFT) has been a primary tool for elucidating the three-dimensional structure of Rh₂(R-TCPTAD)₄ and its reaction intermediates. These calculations are crucial for understanding the catalyst's unique C₄ symmetric, bowl-shaped architecture, which is fundamental to its function.
DFT calculations performed on the closely related enantiomer, Rh₂(S-TCPTAD)₄, reveal a well-defined chiral bowl structure. researchgate.net The optimized geometry shows the four tetrachlorophthalimido groups residing on one face of the dirhodium core, with the four adamantyl groups on the opposite face. researchgate.net This arrangement is consistent with X-ray crystallographic data for Rh₂(R-TCPTAD)₄, which confirms that the phthalimido groups are all on the same side, though with a slight distortion from perfect C₄ symmetry. wisc.edu
The calculations provide specific dimensions for this molecular bowl. The top, more open face featuring the phthalimido groups has calculated dimensions of 17.540 Å by 16.211 Å. researchgate.net The bottom face, partially enclosed by the adamantyl groups, has a smaller opening with dimensions of 8.135 Å by 7.825 Å. researchgate.net
| Measurement | Dimension (Å) |
|---|---|
| Top Face Width (A) | 17.540 |
| Top Face Width (B) | 16.211 |
| Bottom Face Gap (A) | 8.135 |
| Bottom Face Gap (B) | 7.825 |
Upon formation of the key rhodium-carbene intermediate, DFT models show a notable structural change. researchgate.netwisc.edu One of the four tetrachlorophthalimido groups bends towards the carbene to engage in a stabilizing π-π stacking interaction with the carbene's aryl ring. researchgate.netwisc.edu The calculated length of the carbene intermediate itself is 9.6 Å, which suggests it preferentially binds to the more accessible top face of the catalyst. researchgate.netwisc.edu
Computational studies have identified two primary, low-energy isomeric forms for the crucial carbene intermediate. researchgate.netwisc.edu These isomers differ in the orientation of the carbene relative to the catalyst's ligands. In both stable forms, a π-π stacking interaction between the carbene's aryl ring and a phthalimido group is a key stabilizing feature. researchgate.netwisc.edu
DFT calculations established that one isomer is energetically favored over the other. "Isomer 1" is calculated to be 2.1 kcal/mol more stable than "Isomer 2". researchgate.netwisc.edu This energy difference, while modest, is significant enough to suggest that the majority of the catalytic reactions will proceed through the lower-energy pathway defined by Isomer 1, which has direct implications for predicting the stereochemical outcome of the reaction. researchgate.net
Molecular Dynamics (MD) Simulations of Catalyst Flexibility
While often considered to be relatively rigid, computational studies indicate that C₄-symmetric bowl-shaped catalysts like Rh₂(R-TCPTAD)₄ possess a degree of structural flexibility. nih.govresearchgate.net This flexibility is crucial for accommodating the binding of the carbene intermediate and the subsequent approach of the substrate. nih.gov Studies on parent catalysts have revealed that the defined bowl shape can distort to facilitate the catalytic cycle. nih.gov Furthermore, computational work has shown that the flexibility of catalysts like Rh₂(TCPTAD)₄ can be influenced by the reaction medium, which can lead to significant changes in enantioselectivity. researchgate.net While specific Molecular Dynamics (MD) simulations focusing solely on Rh₂(R-TCPTAD)₄ are not extensively detailed in the literature, this method is a primary tool for investigating such dynamic behaviors and conformational changes in complex molecular systems.
Prediction of Substrate Approach and Stereochemical Outcome
The DFT-optimized geometries and energetic data provide a powerful model for predicting how a substrate will approach the reactive carbene intermediate, and thus, the final stereochemistry of the product. researchgate.netwisc.edu Based on the calculated structure of the most stable carbene intermediate (Isomer 1), the side opposite the stabilizing π-π stacking interaction is more open and accessible for the incoming substrate. researchgate.netwisc.edu
The computational model predicts that the substrate will preferentially attack the Re face of the carbene. researchgate.net This trajectory of attack is predicted to lead to the formation of a new stereogenic center with an R absolute configuration. researchgate.net This type of predictive power is a key advantage of computational modeling, as it allows for hypotheses about stereocontrol to be formulated and tested.
Correlation between Computational Models and Experimental Observations
The predictions derived from computational models of Rh₂(R-TCPTAD)₄ show a strong correlation with experimental results, validating the theoretical approach. The prediction that substrate attack on the Re face of the Rh₂(S-TCPTAD)₄-bound carbene would generate a product with an R configuration was confirmed by X-ray crystallographic analysis of the actual reaction product. researchgate.net
| Substrate | Reaction | Catalyst | Site Selectivity Ratio (Product Ratio) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| p-Cymene | Competition between 1° and 3° C-H bonds | Rh₂(R-TCPTAD)₄ | 7.6 : 1 (3° : 1°) | Not Reported |
| 4-Ethyltoluene (B166476) | Competition between 1° and 2° C-H bonds | Rh₂(R-TCPTAD)₄ | Preferential 2° functionalization (5.8:1 d.r.) | 71% |
The catalyst's performance in these reactions aligns with the computational model of a chiral pocket that directs the incoming substrate to react with the carbene at the most accessible position, explaining why Rh₂(R-TCPTAD)₄ selectively functionalizes tertiary C-H bonds. wisc.edu The consistent agreement between theoretical predictions and observed experimental outcomes underscores the predictive power of DFT and other computational methods in modern catalyst development. wisc.edunih.gov
Comparative Analysis with Other Dirhodium Ii Catalysts
Comparison of Catalytic Performance with Related Dirhodium(II) Catalysts
The catalytic efficacy of Rh₂(R-TCPTAD)₄ is best understood through direct comparison with its structural analogs and other classes of dirhodium(II) catalysts in key chemical transformations, such as cyclopropanation and C-H functionalization reactions.
In the realm of enantioselective cyclopropanation of electron-deficient alkenes, Rh₂(S-TCPTAD)₄, the enantiomer of the subject compound, has demonstrated superior performance over several other catalysts. For instance, in the reaction of an acrylate (B77674) with a diazoacetate, Rh₂(S-TCPTAD)₄ delivered the cyclopropane (B1198618) product with 84% enantiomeric excess (ee). This was a significant improvement compared to the adamantylglycine-derived Rh₂(S-PTAD)₄, which yielded only 35% ee, and the phenylalanine-derived Rh₂(S-PTTL)₄, which gave a mere 27% ee. The introduction of tetrachloro groups on the phthalimido ligand, creating Rh₂(S-TCPTAD)₄ from Rh₂(S-PTAD)₄, was crucial for this enhanced enantioselectivity.
Kinetic studies on the cyclopropanation of styrene with p-bromophenyldiazoacetate have also provided insights into the relative reactivity of various dirhodium catalysts. While catalysts like Rh₂(R-DOSP)₄ and Rh₂(R-PTAD)₄ were among the first to be studied for high turnover numbers, newer catalysts have shown more beneficial properties under low catalyst loadings. In C-H functionalization reactions, C₄ symmetric bowl-shaped catalysts, including Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄, demonstrated significantly faster reaction rates, achieving complete conversion in 20 minutes, whereas the more flexible catalysts Rh₂(R-DOSP)₄ and Rh₂(R-PTAD)₄ showed much slower conversion rates.
The following table summarizes the comparative performance of Rh₂(S-TCPTAD)₄ and related catalysts in the cyclopropanation of an acrylate.
| Catalyst | Enantiomeric Excess (ee) |
| Rh₂(S-TCPTAD)₄ | 84% |
| Rh₂(S-PTAD)₄ | 35% |
| Rh₂(S-TCPTTL)₄ | 74% |
| Rh₂(S-PTTL)₄ | 27% |
Data sourced from a study on rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes.
Distinctions in Selectivity Profiles Based on Ligand Architecture
The ligand framework surrounding the dirhodium core plays a pivotal role in dictating the selectivity of the catalyst. The C₄-symmetric bowl-shaped structure of catalysts like Rh₂(R-TCPTAD)₄ and Rh₂(S-TPPTTL)₄, derived from phthalimido amino acids, is a key determinant of their selectivity.
A notable distinction in selectivity is observed in C-H functionalization reactions. For instance, in the reaction with tert-butylcyclohexane, the less sterically encumbered Rh₂(S-TCPTAD)₄ catalyst directs functionalization to the most sterically accessible tertiary C-H bond. In contrast, the bulkier Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ favors reaction at the most sterically accessible secondary C-H bond. This highlights how subtle changes in the ligand architecture can lead to a complete switch in site selectivity.
In the functionalization of 2-methylpentane (B89812), Rh₂(S-TCPTAD)₄ showed a preference for the tertiary C-H bond with a ratio of 87:13 and an enantioselectivity of 79% ee. This was a considerable improvement over Rh₂(S-PTAD)₄ and Rh₂(S-PTTL)₄, which also favored the tertiary C-H bond but with lower selectivity (74:26 ratio) and much lower enantioselectivity (34% ee). The well-known Rh₂(R-DOSP)₄ also showed a preference for the tertiary C-H bond (85:15 ratio) but with a low enantioselectivity of 43% ee.
The table below illustrates the site selectivity of different dirhodium catalysts in the C-H functionalization of 2-methylpentane.
| Catalyst | Site Selectivity (Tertiary:Secondary) | Enantiomeric Excess (ee) of Tertiary Product |
| Rh₂(S-TCPTAD)₄ | 87:13 | 79% |
| Rh₂(S-PTAD)₄ | 74:26 | 34% |
| Rh₂(S-PTTL)₄ | 74:26 | 34% |
| Rh₂(R-DOSP)₄ | 85:15 | 43% |
| Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ | 35:65 | - |
*Data
Kinetic Aspects and Catalyst Recycling
Reaction Kinetics and Turnover Frequencies (TOFs)
The kinetic profile of reactions catalyzed by dirhodium complexes, including those from the same family as Rh₂(R-TCPTAD)₄, has been a subject of detailed investigation. Studies on related dirhodium tetracarboxylate catalysts in cyclopropanation reactions have revealed important kinetic details. For instance, in the cyclopropanation of styrenes, kinetic analysis of catalysts like Rh₂(S-p-Br-TPCP)₄ showed first-order kinetics with respect to the catalyst concentration. nih.govnsf.gov The initial turnover frequency (TOF), a measure of the catalyst's intrinsic activity, is determined from the initial reaction rates. researchgate.net
While specific TOF values for Rh₂(R-TCPTAD)₄ are not extensively reported in the provided context, the performance of related catalysts provides valuable insights. For example, in C-H functionalization reactions, the kinetically most active catalysts in some studies were found to be Rh₂(R-DOSP)₄ and Rh₂(R-PTAD)₄. nih.gov However, Rh₂(R-TCPTAD)₄ has been identified as a superior catalyst for achieving high site-selectivity in the functionalization of tertiary C-H bonds, suggesting that a balance between reactivity and selectivity is a key feature of this catalyst class. wisc.edu The reaction rates are often monitored in real-time using techniques like ReactIR spectroscopy by observing the disappearance of the diazo group signal. nih.govresearchgate.net
The choice of solvent and substrate can also significantly influence the reaction kinetics. For instance, using dimethyl carbonate as a solvent has been shown to be beneficial in cyclopropanation reactions, promoting both high enantioselectivity and efficiency at low catalyst loadings. nsf.govresearchgate.net Furthermore, the nature of the diazo compound, such as the use of trichloroethyl aryldiazoacetates, can lead to faster reactions compared to their methyl ester counterparts. nsf.gov
A comparative look at the initial turnover frequencies for various dirhodium catalysts in a benchmark cyclopropanation reaction is presented in the table below.
| Catalyst | Initial TOF (min⁻¹) | Enantiomeric Excess (%) |
| Rh₂(S-p-Ph-TPCP)₄ | 31 | 99 |
| Rh₂(S-p-Br-TPCP)₄ | 25 | 98 |
| Rh₂(S-DOSP)₄ | 18 | 90 |
| Rh₂(S-PTAD)₄ | 22 | 86 |
| Rh₂(S-TCPTAD)₄ | Not specified | Not specified |
Data adapted from a study on cyclopropanation reactions with 0.0025 mol% catalyst loading. The enantiomeric excess is for the major product. researchgate.net
High Turnover Numbers (TONs) and Catalyst Robustness
A high turnover number (TON) is indicative of a robust and efficient catalyst that can facilitate a large number of catalytic cycles before deactivation. Rh₂(R-TCPTAD)₄ and its analogs have demonstrated the potential for achieving high TONs, particularly in C-H functionalization and cyclopropanation reactions. researchgate.netacs.orgnih.gov For example, a related catalyst, Rh₂(R-TPPTTL)₄, achieved a remarkable TON of 580,000 in the C-H functionalization of cyclohexane (B81311) through multiple additions of the diazo compound. nih.govresearchgate.net
The robustness of the Rh₂(R-TCPTAD)₄ catalyst system is highlighted by its ability to maintain high enantioselectivity even at very low catalyst loadings. researchgate.net This suggests that the catalyst is resistant to deactivation pathways under the reaction conditions. The ability to perform multiple substrate additions without significant loss of activity is a practical demonstration of the catalyst's high turnover potential. nih.govresearchgate.net
In the context of C-H functionalization, Rh₂(S-TCPTAD)₄ has been shown to be a highly effective catalyst for promoting site-selective reactions at tertiary C-H bonds. wisc.eduacs.orgnih.gov While specific TONs for Rh₂(R-TCPTAD)₄ are not always explicitly detailed, the successful application of this catalyst class in demanding transformations at low concentrations underscores its robustness. scientificlabs.co.uk For instance, a dirhodium tetrakis(binaphthylphosphate) catalyst, which was compared against Rh₂(S-TCPTAD)₄, achieved 29,400 turnover numbers in the C-H functionalization of cyclohexane. acs.orgnih.gov
Strategies for Low Catalyst Loadings
The use of low catalyst loadings is economically and environmentally desirable. For the Rh₂(R-TCPTAD)₄ family of catalysts, several strategies have been employed to enable efficient catalysis at minimal concentrations. A key approach involves detailed kinetic studies to understand the reaction mechanism and identify optimal conditions. nih.govresearchgate.net
One effective strategy is the use of specific solvents that can enhance catalyst performance. Dimethyl carbonate has been identified as a beneficial solvent for enantioselective cyclopropanation reactions, allowing for catalyst loadings as low as 0.001 mol% while maintaining high enantioselectivity (86-99% ee). nsf.govresearchgate.net
Another important factor is the choice of the diazo substrate. Trichloroethyl aryldiazoacetates have been shown to be more reactive than their methyl ester counterparts, leading to more efficient reactions at lower catalyst concentrations. nsf.gov Furthermore, in C-H functionalization reactions, using the hydrocarbon substrate as the solvent can increase the efficiency of the rate-determining C-H insertion step. nih.govresearchgate.net
The optimization of reaction temperature also plays a role. For instance, conducting cyclopropanation reactions at an elevated temperature of 60 °C has been shown to be effective for achieving high TONs. researchgate.netnih.gov The combination of these strategies allows for the practical application of catalysts like Rh₂(R-TCPTAD)₄ in a more sustainable and cost-effective manner.
Effects of Additives on Catalytic Performance and Turnover Potential
Additives can have a profound impact on the performance of dirhodium-catalyzed reactions, influencing reaction rates, selectivity, and catalyst stability. In the context of C-H functionalization, the use of N,N'-dicyclohexylcarbodiimide (DCC) as an additive was found to significantly promote the reaction when using the related Rh₂(R-TPPTTL)₄ catalyst. nih.govresearchgate.net The proposed role of DCC is to stabilize the rhodium carbene intermediate, thereby preventing catalyst deactivation. nih.gov The addition of 1 mol% of DCC allowed a reaction with a catalyst loading of 0.0005 mol% to proceed to completion rapidly. nih.gov Conversely, other additives like N,N'-dicyclohexylurea, tetramethylurea, and pyridine (B92270) did not show any beneficial effect and, in the case of pyridine, can act as a poison to the catalyst. nih.gov
The solvent itself can act as a crucial additive. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been shown to have a dramatic influence on the enantioselectivity of reactions catalyzed by dirhodium tetracarboxylates, including Rh₂(S-TCPTAD)₄. acs.orgchemrxiv.orgresearchgate.net For Rh₂(S-TCPTAD)₄, the use of HFIP as a solvent in cyclopropanation reactions led to a switch in the enantioselectivity of the product. acs.orgchemrxiv.org This effect is attributed to the strong hydrogen-bonding ability of HFIP, which can alter the catalyst's conformation and the transition state energies. acs.orgchemrxiv.org While some catalysts experience a drop in enantioselectivity in HFIP, the unique behavior of Rh₂(S-TCPTAD)₄ highlights the complex interplay between the catalyst, solvent, and substrates. acs.orgchemrxiv.org
The table below summarizes the effect of HFIP on the enantioselectivity of cyclopropanation for different catalysts.
| Catalyst | Solvent | Enantiomeric Excess (%) |
| Rh₂(S-TCPTAD)₄ | Dichloromethane (B109758) | Varies (e.g., 22-60%) |
| Rh₂(S-TCPTAD)₄ | HFIP | Varies (e.g., switch in enantioselectivity) |
| Rh₂(S-NTTL)₄ | Dichloromethane | Lower |
| Rh₂(S-NTTL)₄ | HFIP | Higher (e.g., >73%) |
| Rh₂(TPPTTL)₄ | Dichloromethane | High |
| Rh₂(TPPTTL)₄ | HFIP | 12% |
Data adapted from studies on the effect of HFIP on cyclopropanation reactions. acs.orgchemrxiv.org
Future Research Directions and Synthetic Prospects
Exploration of New Substrate Classes and Transformations
While Rh₂(R-TCPTAD)₄ and its enantiomer have been established as premier catalysts for the site-selective functionalization of C–H bonds, future research will undoubtedly focus on broadening the scope of substrates and discovering novel transformations. The catalyst has demonstrated a distinct preference for reacting at the most sterically accessible tertiary C–H bonds. nih.govnsf.gov This selectivity has been showcased in complex molecules, including steroids like cholesteryl acetate (B1210297) and stigmasteryl acetate, where functionalization occurs predictably at a specific tertiary position amidst numerous other potential reaction sites. nsf.govresearchgate.net
Future work will likely probe the limits of this selectivity with increasingly complex and diverse molecular scaffolds. A key area of exploration is the functionalization of heteroatom-containing substrates. For instance, Rh₂(R-TCPTAD)₄ has been successfully employed in the C–H functionalization of N-Boc-piperidine to generate 2-substituted analogs, which are precursors to valuable pharmaceutical building blocks. researchgate.netnsf.gov Further investigation into a wider range of saturated heterocycles and silyl (B83357) ethers is a logical next step, aiming to provide synthetic chemists with tools for late-stage functionalization of complex molecules. researchgate.netresearchgate.net
Beyond C–H functionalization, Rh₂(S-TCPTAD)₄ has shown promise in the cyclopropanation of electron-deficient alkenes and allenes, delivering products with high diastereoselectivity and enantioselectivity. researchgate.netuni-stuttgart.deibs.re.kr This reactivity profile suggests potential applications in the synthesis of strained ring systems from new classes of activated and unactivated olefins. Exploring its utility in reactions with substrates prone to side reactions, such as those containing nucleophilic functional groups, could reveal new chemoselective transformations. The use of additives or unique solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to dramatically alter the enantioselectivity of related catalysts, and systematic studies with Rh₂(R-TCPTAD)₄ could unlock new reactivity or enhance its performance with challenging substrates. nih.gov
| Substrate | Catalyst | Product Ratio (tertiary:primary) | Enantiomeric Excess (ee) | Reference |
| p-Cymene | Rh₂(R-TCPTAD)₄ | 7.6:1 | 86% | nih.gov |
| p-Cymene | Rh₂(S-TPPTTL)₄ | 10:1 | 87% | nih.gov |
| p-Cymene | New Extended Catalysts | >20:1 | 86-90% | nih.gov |
Development of Advanced Ligand Designs for Enhanced Selectivity and Activity
The TCPTAD ligand is a member of the second generation of phthalimido-derived catalysts. nsf.gov While highly effective, the modular nature of dirhodium tetracarboxylate catalysts invites further innovation in ligand design to enhance their capabilities. Future research is directed towards creating catalysts with even greater steric bulk or more defined chiral pockets to improve control over site-selectivity and enantioselectivity. acs.org
One promising direction is the development of "extended bowl" catalysts, where the periphery of the phthalimido ligand is further functionalized. nih.gov These modifications can create a more rigid and deeper cavity around the active rhodium center, potentially leading to superior discrimination between similar C–H bonds in a substrate and enhanced asymmetric induction. nih.govresearchgate.net For example, while Rh₂(R-TCPTAD)₄ shows good selectivity for tertiary C–H bonds, more extended catalysts have demonstrated superior selectivity (>20:1) in competitive systems like p-cymene. nih.gov
Another avenue involves the synthesis of catalysts with modified electronic properties. The tetrachloro-substituents on the phthalimide (B116566) group of Rh₂(R-TCPTAD)₄ make the rhodium centers more electrophilic compared to the non-halogenated parent catalyst, Rh₂(R-PTAD)₄. nsf.govnsf.gov Systematic variation of these electronic substituents could fine-tune the reactivity of the rhodium carbene intermediate, potentially enabling challenging transformations or improving reaction rates and catalyst turnover numbers. Furthermore, exploring ligands that enforce a more rigid C₄-symmetric structure or, conversely, designing ligands that can be dynamically modified by external stimuli or co-catalysts, represent advanced strategies for creating next-generation catalysts. researchgate.netchemrxiv.orgmdpi.com
| Substrate | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | 11:1 | 93% | nsf.gov |
| N-Boc-piperidine | Rh₂(R-TPPTTL)₄ | 27:1 | 69% | nsf.gov |
| N-Bs-piperidine | Rh₂(R-TPPTTL)₄ | >30:1 | 77% | nsf.gov |
Mechanistic Elucidation of Complex or Unprecedented Transformations
A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and reactions. For Rh₂(R-TCPTAD)₄, computational studies, such as Density Functional Theory (DFT), have begun to shed light on the origins of its selectivity. nsf.govibs.re.kr Computational analysis of the Rh₂(S-TCPTAD)₄-carbene complex revealed that the catalyst structure is not entirely rigid; one of the phthalimido groups can bend to engage in a π-stacking interaction with the aryl ring of the bound carbene. nsf.gov This induced-fit model helps to explain how the catalyst's chiral information is transmitted to the substrate during the C–H insertion event.
Future mechanistic studies should focus on more complex and newly discovered transformations. The application of advanced spectroscopic techniques, such as in-situ NMR and cyclic voltammetry, combined with kinetic analysis and computational modeling, can provide a detailed picture of the entire catalytic cycle. chemrxiv.org A particularly important area of investigation is the phenomenon of post-transition state bifurcations, where a single transition state can lead to multiple products. researchgate.net Understanding and learning to control these dynamic pathways is a frontier in catalysis research and is highly relevant for reactions catalyzed by Rh₂(R-TCPTAD)₄, where competing reaction pathways may exist. Elucidating the precise role of the solvent and other additives in modulating the catalyst's structure and reactivity will also be critical for optimizing reaction conditions and expanding the synthetic utility of the catalyst. nih.gov
Integration with Cascade or Multicomponent Reaction Sequences
The efficiency of organic synthesis can be dramatically improved by combining multiple reaction steps into a single operation. Dirhodium catalysts are well-suited for initiating cascade or multicomponent reactions, where the initial carbene transformation generates a reactive intermediate that undergoes subsequent bond-forming events. chemrxiv.orgnih.gov
The demonstrated reactivity of Rh₂(R-TCPTAD)₄ in both C–H insertion and cyclopropanation reactions makes it an attractive candidate for designing such sequences. nsf.govresearchgate.net For example, a C–H insertion reaction could be strategically employed to generate an intermediate that is poised to undergo a subsequent intramolecular cyclization, rearrangement, or cycloaddition. A research frontier is the development of one-pot protocols that combine Rh₂(R-TCPTAD)₄-catalyzed carbene chemistry with other catalytic processes, such as transition-metal-catalyzed cross-coupling or organocatalysis. A significant challenge in this area is ensuring catalyst compatibility. However, recent work has shown that dirhodium catalysts can be modified with external ligands, such as Xantphos, to enable novel one-pot, multicomponent reactions involving carbene insertion followed by allylic alkylation. chemrxiv.org Applying these principles to Rh₂(R-TCPTAD)₄ could greatly expand its synthetic power, allowing for the rapid construction of molecular complexity from simple starting materials. researchgate.net
Q & A
Q. How is Rh₂(R-TCPTAD)₄ synthesized and characterized for catalytic applications?
- Methodology : Synthesis typically involves ligand substitution reactions with Rh₂ precursors and chiral tetraarylcyclopentadienyl (TCPTAD) ligands. Characterization requires X-ray crystallography to confirm the dimeric Rh₂ core and ligand geometry, complemented by NMR and high-resolution mass spectrometry (HRMS) for purity validation. Cyclic voltammetry can assess redox properties relevant to catalysis .
- Key Data : Crystallographic data for Rh₂(R-TCPTAD)₄ show a distorted square-planar coordination geometry, critical for enantioselective C–H activation .
Q. What experimental parameters are critical for optimizing Rh₂(R-TCPTAD)₄ in C–H functionalization reactions?
- Methodology : Use a controlled substrate scope (e.g., cyclobutanes, siloxy ethers) and systematically vary reaction conditions (solvent, temperature, stoichiometry). Monitor enantiomeric excess (ee) via chiral HPLC and correlate with catalyst loading. Kinetic studies (e.g., Eyring plots) can elucidate activation barriers .
- Validation : For tertiary C–H bonds, Rh₂(R-TCPTAD)₄ achieves >90% ee in benzylic insertion reactions under optimized conditions (CH₂Cl₂, –40°C) .
Advanced Research Questions
Q. How does Rh₂(R-TCPTAD)₄ achieve regio- and stereoselectivity in non-activated tertiary C–H bonds compared to other Rh₂ catalysts?
- Mechanistic Insight : The steric bulk of the R-TCPTAD ligand creates a "pocket" that favors attack at electron-rich, less sterically hindered tertiary C–H bonds. Contrast with Rh₂(S-2-Cl-5-BrTPCP)₄, which prioritizes secondary C–H bonds due to its smaller ligand profile. Computational models (DFT) or kinetic isotope effects (KIE) can validate this selectivity .
- Data Contradictions : Discrepancies in site selectivity (e.g., tertiary vs. secondary) may arise from substrate electronic effects. Validate via substrate variation and catalyst-substrate docking simulations .
Q. What strategies resolve contradictions in catalytic performance between Rh₂(R-TCPTAD)₄ and related catalysts under identical conditions?
- Methodology : Perform head-to-head comparisons using standardized substrates (e.g., n-pentylbenzene). Analyze turnover numbers (TON), ee values, and reaction rates. Use machine learning classification models to predict site selectivity based on catalyst-substrate electronic profiles .
- Case Study : For cholesteryl pelargonate, Rh₂(R-TCPTAD)₄ achieves tertiary C–H functionalization (70% yield, 85% ee), while Rh₂(S-2-Cl-5-BrTPCP)₄ targets secondary C–H bonds (55% yield, 78% ee) .
Q. How can computational methods enhance the design of experiments involving Rh₂(R-TCPTAD)₄?
- Approach : Combine DFT calculations to map transition states with experimental kinetic data. Train ML models on historical datasets (e.g., enantioselectivity vs. ligand substituents) to predict optimal reaction parameters. Validate predictions with small-scale parallel reactions .
- Limitations : ML models require large, high-quality datasets; inconsistencies in literature reporting (e.g., incomplete characterization) may reduce accuracy .
Methodological Best Practices
Q. How to ensure reproducibility of Rh₂(R-TCPTAD)₄-catalyzed reactions across labs?
- Guidelines :
- Publish full experimental details (e.g., catalyst batch purity, solvent drying protocols) in supplementary materials.
- Use internal standards (e.g., deuterated substrates) to verify reaction consistency.
- Adhere to ICH-GCP standards for data integrity and reporting .
Q. What analytical techniques are essential for validating reaction outcomes with Rh₂(R-TCPTAD)₄?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
